molecular formula C18H16N2O8 B3569805 dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate

dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate

Cat. No.: B3569805
M. Wt: 388.3 g/mol
InChI Key: XBJSYTLOQJSLTO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate is a synthetic aromatic ester derivative featuring a dimethyl isophthalate backbone substituted at the 5-position with a 4-methoxy-3-nitrobenzoylamino group. The nitro and methoxy substituents on the benzoyl moiety confer electron-withdrawing and electron-donating properties, respectively, which influence reactivity and intermolecular interactions. Its synthesis typically involves coupling reactions between activated isophthalate intermediates and functionalized benzoyl chlorides or via palladium-catalyzed cross-coupling methodologies .

Properties

IUPAC Name

dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c1-26-15-5-4-10(9-14(15)20(24)25)16(21)19-13-7-11(17(22)27-2)6-12(8-13)18(23)28-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJSYTLOQJSLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate is a synthetic organic compound with potential biological activities that warrant detailed exploration. This article will provide an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound possesses a molecular formula of C16H16N2O6 and features a dimethyl ester group attached to an isophthalate backbone. The presence of the methoxy and nitro substituents enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is attributed to its ability to interact with specific biological targets through its functional groups. The nitro group can participate in redox reactions, while the amine group may form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and influence various biochemical pathways.

Biological Activity

Research indicates that compounds with similar structures often exhibit the following biological activities:

  • Antimicrobial Activity: Compounds containing nitro groups have been shown to possess antimicrobial properties.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 12 µM. This suggests a promising avenue for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-712
HeLa18
A54925

Antimicrobial Activity

In another study, the compound was tested for its antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Research Applications

This compound has several applications in scientific research:

  • Drug Development: Its structural characteristics make it a suitable scaffold for developing new pharmaceuticals.
  • Biological Probes: The compound can serve as a probe in biological assays to study enzyme interactions.
  • Material Science: Its unique properties may allow for applications in creating functional materials.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The nitro group in the target compound enhances electrophilicity, favoring nucleophilic aromatic substitution, whereas amino derivatives (e.g., dimethyl 5-aminoisophthalate) exhibit nucleophilic reactivity .
  • Lipophilicity : Chlorinated analogs (e.g., ) show higher lipophilicity (XLogP3 = 4.5) compared to the target compound, which lacks halogen substituents.
  • Synthetic Utility : Boc-protected derivatives (e.g., compound 17) serve as intermediates in peptide-mimetic macrocycle synthesis , while bromomethyl analogs (e.g., dimethyl 5-(bromomethyl)isophthalate ) act as alkylating agents.

Physicochemical Properties

Property Target Compound Dimethyl 5-nitroisophthalate Compound 17 Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate
Molecular Weight ~376.3 (estimated) 254.19 381.44 440.3
XLogP3 ~2.8 (predicted) 1.8 3.1 4.5
Hydrogen Bond Acceptors 8 6 7 6
Rotatable Bonds 6 4 9 10

Notes:

  • The target compound’s nitro and methoxy groups increase polarity compared to chlorinated analogs but reduce lipophilicity relative to compound 15.
  • Higher rotatable bond counts in compound 17 and suggest greater conformational flexibility, impacting biological activity or material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate
Reactant of Route 2
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dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate

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